ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
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Overview
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through the alkylation of adamantane with suitable reagents.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The adamantane derivative is then coupled with the triazole intermediate using coupling agents like EDCI or DCC.
Final Esterification: The final step involves esterification with ethyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in various reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.
Reduction: Reagents such as NaBH₄ or LiAlH₄.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Hydroxylated Adamantane Derivatives
- Reduced Triazole Compounds
- Substituted Chlorophenyl Derivatives
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has diverse applications in scientific research:
- Medicinal Chemistry : It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
- Materials Science : The compound’s stability and rigidity make it suitable for the development of advanced materials, including polymers and nanomaterials.
- Biological Studies : It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves multiple pathways:
- Molecular Targets : The compound targets specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
- Pathways Involved : It may interfere with cellular signaling pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 1,3-Dehydroadamantane Derivatives
- Indole Derivatives
Uniqueness
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate stands out due to its combination of adamantane, triazole, and chlorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)15(2)34-24-29-28-21(30(24)20-6-4-5-19(26)10-20)14-27-23(32)25-11-16-7-17(12-25)9-18(8-16)13-25/h4-6,10,15-18H,3,7-9,11-14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELCYIUKRZSPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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